N-(3,4-dichlorophenyl)-2-[(2-methoxyethyl)sulfanyl]benzamide
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Overview
Description
N-(3,4-dichlorophenyl)-2-[(2-methoxyethyl)sulfanyl]benzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-[(2-methoxyethyl)sulfanyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine under basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Attachment of the Methoxyethyl Sulfanyl Group: The methoxyethyl sulfanyl group can be attached via a thiol-ene reaction or other suitable methods.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-[(2-methoxyethyl)sulfanyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzamides with various functional groups.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-2-[(2-methoxyethyl)sulfanyl]benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dichlorophenyl)-2-[(2-methoxyethyl)sulfanyl]acetamide: Similar structure but with an acetamide core.
N-(3,4-dichlorophenyl)-2-[(2-methoxyethyl)sulfanyl]propionamide: Similar structure but with a propionamide core.
Uniqueness
N-(3,4-dichlorophenyl)-2-[(2-methoxyethyl)sulfanyl]benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C16H15Cl2NO2S |
---|---|
Molecular Weight |
356.3 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(2-methoxyethylsulfanyl)benzamide |
InChI |
InChI=1S/C16H15Cl2NO2S/c1-21-8-9-22-15-5-3-2-4-12(15)16(20)19-11-6-7-13(17)14(18)10-11/h2-7,10H,8-9H2,1H3,(H,19,20) |
InChI Key |
BBOZWFRQZLQJNK-UHFFFAOYSA-N |
Canonical SMILES |
COCCSC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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